N-Dodecyl-N-(2-methoxyethyl)acetamide
Description
N-Dodecyl-N-(2-methoxyethyl)acetamide is a synthetic amphiphilic compound characterized by a dodecyl (C12) alkyl chain, a methoxyethyl group, and an acetamide backbone. Its structure combines hydrophobic (dodecyl) and hydrophilic (methoxyethyl, acetamide) moieties, making it effective as a transdermal penetration enhancer. Studies indicate its utility in enhancing drug delivery through biological barriers, though it is associated with significant skin irritation .
Properties
CAS No. |
157843-51-1 |
|---|---|
Molecular Formula |
C17H35NO2 |
Molecular Weight |
285.5 g/mol |
IUPAC Name |
N-dodecyl-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C17H35NO2/c1-4-5-6-7-8-9-10-11-12-13-14-18(17(2)19)15-16-20-3/h4-16H2,1-3H3 |
InChI Key |
ARINIYWVBQSCPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(CCOC)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Dodecyl-N-(2-methoxyethyl)acetamide typically involves the reaction of dodecylamine with 2-methoxyethyl acetate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques helps in achieving consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-Dodecyl-N-(2-methoxyethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce N-dodecyl-N-(2-methoxyethyl)amine.
Scientific Research Applications
N-Dodecyl-N-(2-methoxyethyl)acetamide is used in various scientific research applications, including:
Chemistry: As a surfactant in the synthesis of nanoparticles and other materials.
Biology: In cell culture and molecular biology experiments as a detergent to solubilize proteins and membranes.
Medicine: Potential use in drug delivery systems due to its amphiphilic nature.
Industry: In the formulation of cleaning agents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of N-Dodecyl-N-(2-methoxyethyl)acetamide involves its ability to interact with lipid membranes and proteins. The long dodecyl chain allows it to insert into lipid bilayers, disrupting membrane integrity and solubilizing membrane proteins. The methoxyethyl group enhances its solubility in aqueous environments, making it an effective surfactant.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Functional Group Variations
The biological and physicochemical properties of N-dodecyl-N-(2-methoxyethyl)acetamide are influenced by its unique substituents. Below is a comparative analysis with analogous compounds:
Table 1: Structural Comparison
| Compound Name | Key Substituents | Key Differences |
|---|---|---|
| Azone (1-dodecylhexahydro-2H-azepin-2-one) | Dodecyl chain + cyclic amide | Cyclic structure vs. linear acetamide |
| N-(2-Hydroxyethyl)-2-methoxyacetamide | Hydroxyethyl + methoxy groups | Shorter alkyl chain (C2 vs. C12) |
| N-(2-Methoxyethyl)acetamide | Methoxyethyl group | Lacks dodecyl chain |
| N-(2-Methoxyethyl)-2-(methylamino)acetamide | Methylamino + methoxyethyl groups | Additional methylamino substituent |
Lipophilicity and Solubility
- The dodecyl chain in this compound increases lipophilicity compared to shorter-chain analogs (e.g., N-(2-methoxyethyl)acetamide), enhancing its ability to disrupt lipid bilayers in skin .
- Hydrochloride salts of similar compounds (e.g., 2-amino-N-(2-methoxyethyl)acetamide hydrochloride) exhibit improved aqueous solubility, whereas the non-ionic form of the target compound may require co-solvents for formulation .
Skin Irritation Potential
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
